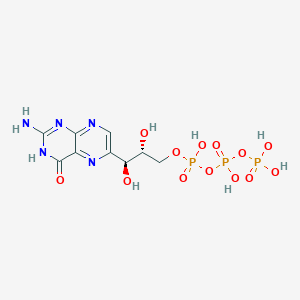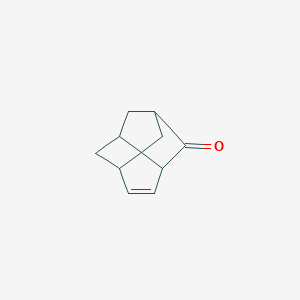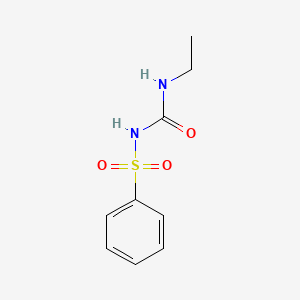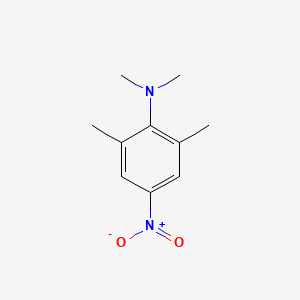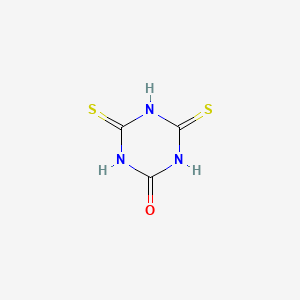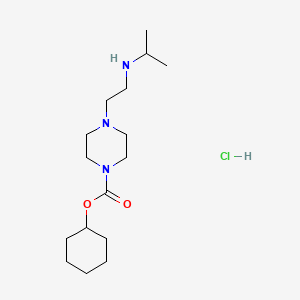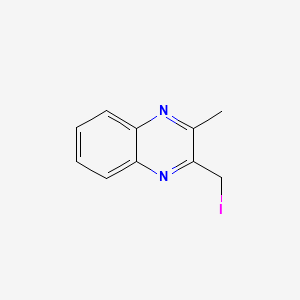
Quinoxaline, 2-(iodomethyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 2-(iodomethyl)-3-methyl- is a derivative of quinoxaline, a heterocyclic compound consisting of a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline, 2-(iodomethyl)-3-methyl- typically involves the iodination of a quinoxaline precursor. One common method is the reaction of 2-methyl-3-(chloromethyl)quinoxaline with sodium iodide in the presence of acetone. The reaction proceeds under reflux conditions, leading to the substitution of the chlorine atom with an iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Quinoxaline, 2-(iodomethyl)-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a quinoxaline derivative with an amine group, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
Quinoxaline, 2-(iodomethyl)-3-methyl- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Quinoxaline, 2-(iodomethyl)-3-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Quinoxaline, 2-(chloromethyl)-3-methyl-
- Quinoxaline, 2-(bromomethyl)-3-methyl-
- Quinoxaline, 2-(hydroxymethyl)-3-methyl-
Uniqueness
Quinoxaline, 2-(iodomethyl)-3-methyl- is unique due to the presence of the iodine atom, which can enhance its reactivity and facilitate specific chemical transformations. Compared to its chloro- and bromo- counterparts, the iodo derivative often exhibits higher reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
32601-96-0 |
|---|---|
Fórmula molecular |
C10H9IN2 |
Peso molecular |
284.10 g/mol |
Nombre IUPAC |
2-(iodomethyl)-3-methylquinoxaline |
InChI |
InChI=1S/C10H9IN2/c1-7-10(6-11)13-9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3 |
Clave InChI |
JTVWAQGOEUPFQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N=C1CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






